molecular formula C11H8FNO2 B2772913 N-(4-fluorophenyl)-2-furamide CAS No. 313372-22-4

N-(4-fluorophenyl)-2-furamide

Cat. No.: B2772913
CAS No.: 313372-22-4
M. Wt: 205.188
InChI Key: AQQZKDFBNBVLHX-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-furamide” is a theoretical organic compound. It consists of a furamide (a type of amide where the nitrogen is connected to a furan ring) substituted with a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have the furan ring and the phenyl ring in a planar configuration due to the conjugation of the amide group .


Chemical Reactions Analysis

As an amide, “this compound” would be expected to undergo reactions typical of amides, such as hydrolysis. The fluorine atom might also make the compound more reactive towards nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and similar compounds. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

1. Kinase Inhibition and Anticancer Potential

  • N-(4-fluorophenyl)-2-furamide derivatives, such as those studied by Schroeder et al. (2009), have been identified as potent and selective Met kinase inhibitors. These compounds, due to their in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, have advanced into phase I clinical trials for potential cancer treatments (Schroeder et al., 2009).

2. Bio-imaging and Sensory Applications

  • Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor, incorporating a furan-2-carboxamide group, for the detection of Cd2+ and CN− ions. This chemosensor has been successfully demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae, highlighting its potential in bio-imaging applications (Ravichandiran et al., 2020).

3. Antibacterial and Antifungal Activities

  • The research conducted by Loganathan Velupillai et al. (2015) on N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives indicates these compounds possess significant antibacterial and antifungal activities, which can be leveraged in the development of new antimicrobial agents (Loganathan Velupillai et al., 2015).

4. Anti-Hyperlipidemic Properties

  • A study by Suhair Hikmat et al. (2017) explored the anti-hyperlipidemic activity of novel N-(benzoylphenyl)-2-furamide derivatives in Wistar rats. The findings suggest that these compounds could be potent lipid-lowering agents, potentially useful in targeting dyslipidemia and cardiovascular diseases (Suhair Hikmat et al., 2017).

5. Crystallographic Studies and Material Science

  • The work of Chopra and Row (2005) on 4-fluoro-N-(2-fluorophenyl) benzamide, a related compound, demonstrates its dimorphic behavior and the impact of hydrogen bonds and weak intermolecular interactions on its crystal structure. Such studies contribute to material science by enhancing the understanding of molecular packing and crystal properties (Chopra & Row, 2005).

Properties

IUPAC Name

N-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQZKDFBNBVLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313372-22-4
Record name N-(4-FLUOROPHENYL)-2-FURAMIDE
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